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Compound Name: Adr 851

Cat. No.: B049553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Adr 851, also known by its chemical name (S)-4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-

dihydrobenzo[b]furan-7-carboxamide, is a novel compound identified as a selective antagonist

of the 5-HT3 receptor. Developed initially by Pfizer, its preclinical investigation primarily focused

on its analgesic and antiemetic properties. Research indicates that Adr 851, particularly its R-

isomer, demonstrates significant analgesic effects in models of inflammatory pain. While a

validated bioanalytical method for its quantification in plasma and urine has been developed,

suggesting pharmacokinetic profiling was undertaken, the detailed pharmacokinetic and

toxicology data are not extensively available in public literature. This document synthesizes the

available preclinical data on Adr 851 to provide a comprehensive technical overview for

research and development purposes.
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Identifier Value

Compound Name Adr 851

Chemical Name

(S)-4-amino-5-chloro-N-(2-

pyrrolidinylmethyl)-2,3-dihydrobenzo[b]furan-7-

carboxamide

CAS Number
138559-56-5 (free base), 123805-17-4 (HCl salt)

[1][2]

Molecular Formula C14H18ClN3O2[1]

Molecular Weight 295.76 g/mol [1]

Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of Adr 851

Mechanism of Action & Signaling Pathway
Adr 851 functions as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is a

ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to a rapid

influx of cations (primarily Na+ and K+, with some permeability to Ca2+), causing neuronal

depolarization. In the central and peripheral nervous systems, this signaling is involved in

processes such as emesis, nociception, and gastrointestinal motility. By blocking the binding of

serotonin, Adr 851 inhibits this depolarization cascade, thereby mediating its therapeutic

effects.
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Figure 2: Adr 851 Mechanism of Action at the 5-HT3 Receptor.

Preclinical Efficacy
Analgesic Effects in Inflammatory Pain
The primary published preclinical efficacy study on Adr 851 investigated its analgesic

properties in a formalin-induced inflammatory pain model in rats. The study evaluated the

effects of the S and R isomers of Adr 851 administered subcutaneously.

Table 1: Analgesic Efficacy of Adr 851 Isomers in the Rat Formalin Test

Isomer Dose (mg/kg, s.c.)
Analgesic Effect (vs.
control)

Adr 851-S 1 Significant

Adr 851-S 3 Not Significant

Adr 851-S 10 Not Significant

Adr 851-R 1 Not Significant

Adr 851-R 3 Significant

Adr 851-R 10 Significant

Data summarized from Sufka & Giordano, 1991.

The study concluded that neither isomer of Adr 851 was effective against acute thermal or

mechanical pain, indicating a specific efficacy profile for inflammatory pain.

Experimental Protocol: Formalin-Induced Inflammatory
Pain in Rats

Animal Model: Male Sprague-Dawley rats.

Pain Induction: Injection of a dilute formalin solution into the plantar surface of the hind paw.
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Drug Administration: The S and R isomers of Adr 851 were administered subcutaneously at

doses of 0.1, 1, 3, and 10 mg/kg.

Nociceptive Behavior Assessment: Nociceptive behaviors (e.g., flinching, licking of the

injected paw) were observed and quantified over time following formalin injection. The study

focused on the late phase of the formalin test, which is associated with inflammatory pain.

Statistical Analysis: Comparison of nociceptive scores between drug-treated and vehicle-

treated control groups.
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Figure 3: Experimental Workflow for the Analgesic Efficacy Study.

Pharmacokinetics and Bioanalysis
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While specific pharmacokinetic parameters such as half-life, clearance, and bioavailability for

Adr 851 are not available in the public domain, a validated bioanalytical method for its

quantification in rat plasma and urine has been published, indicating that such studies were

conducted.

Bioanalytical Method Summary
A sensitive and specific method for the quantitation of Adr 851 was developed using reversed-

phase high-performance liquid chromatography (HPLC) with fluorescence detection.[3]

Table 2: Key Parameters of the Bioanalytical Method for Adr 851

Parameter Plasma Urine

Sample Volume 1.0 mL 0.1 mL

Extraction Method Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE)

Lower Limit of Quantitation

(LLOQ)
2 ng/mL 2 ng/mL

Linearity Range 2 - 800 ng/mL Not specified

Intra-day Imprecision (%RSD) < 6% < 6%

Inter-day Imprecision (%RSD) < 11% < 11%

Accuracy (Pooled Bias) < 5% < 5%

Data from J Chromatogr. 1991 May 3;566(1):257-65.[3]

Experimental Protocol: Bioanalytical Method
Sample Preparation: The drug and internal standard (metoclopramide) are extracted from

plasma or urine using cyanopropyl bonded-phase solid-phase extraction columns.[3]

Chromatography: Samples are separated by isocratic reversed-phase HPLC.[3]

Detection: The parent drug, internal standard, and an unidentified metabolite are detected by

fluorescence.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b049553?utm_src=pdf-body
https://www.benchchem.com/product/b049553?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1885720/
https://www.benchchem.com/product/b049553?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1885720/
https://pubmed.ncbi.nlm.nih.gov/1885720/
https://pubmed.ncbi.nlm.nih.gov/1885720/
https://pubmed.ncbi.nlm.nih.gov/1885720/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: The method is linear over a range of 2-800 ng/mL in plasma and has a lower

limit of quantitation of 2 ng/mL.[3]
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Figure 4: Workflow for the Bioanalytical Quantification of Adr 851.

Toxicology
No publicly available data exists for the preclinical toxicology of Adr 851. Standard toxicological

assessments would typically include in vitro genotoxicity assays and in vivo studies in at least

two species (one rodent, one non-rodent) to determine acute and repeated-dose toxicity,
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establish a no-observed-adverse-effect level (NOAEL), and identify potential target organs for

toxicity.

Conclusion and Future Directions
The available preclinical data for Adr 851, a 5-HT3 receptor antagonist, demonstrate its

potential as an analgesic for inflammatory pain. The development of a robust bioanalytical

method suggests a more extensive preclinical characterization was likely performed. However,

the lack of publicly available data on its binding affinity, full pharmacokinetic profile, and

toxicology limits a comprehensive assessment of its preclinical profile. As the compound is

reportedly discontinued, further research would be necessary to fully elucidate its therapeutic

potential and safety. Future investigations could focus on synthesizing the compound and

conducting in vitro binding and functional assays to determine its potency and selectivity at the

5-HT3 receptor, as well as comprehensive ADME-Tox profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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